molecular formula C7H15NO B14021585 2,4-Diethyl-1,3-oxazolidine CAS No. 53019-57-1

2,4-Diethyl-1,3-oxazolidine

Cat. No.: B14021585
CAS No.: 53019-57-1
M. Wt: 129.20 g/mol
InChI Key: RTLHUFHJXMRWPG-UHFFFAOYSA-N
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Description

2,4-Diethyl-1,3-oxazolidine is a heterocyclic organic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazolidine family, which is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the oxazolidine ring imparts unique chemical and physical properties to the compound, making it a valuable intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Diethyl-1,3-oxazolidine can be synthesized through several methods, with one common approach involving the reaction of diethylamine with ethylene oxide. This reaction typically occurs under mild conditions and results in the formation of the oxazolidine ring. Another method involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® .

Industrial Production Methods

In an industrial setting, the production of this compound often involves continuous flow processes to ensure high efficiency and yield. The use of flow reactors allows for better control over reaction conditions, leading to improved safety and product purity. For example, the cyclodehydration of β-hydroxy amides using Deoxo-Fluor® in a flow reactor has been shown to produce oxazolidines with high stereospecificity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2,4-Diethyl-1,3-oxazolidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the nitrogen and oxygen atoms in the ring, which can participate in different chemical transformations.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxazoles, while reduction can yield amines or alcohols .

Mechanism of Action

The mechanism of action of 2,4-Diethyl-1,3-oxazolidine is largely dependent on its ability to interact with various molecular targets. The nitrogen and oxygen atoms in the oxazolidine ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. In biological systems, oxazolidine derivatives can inhibit enzyme activity by binding to the active site or by interfering with substrate binding .

Properties

CAS No.

53019-57-1

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

2,4-diethyl-1,3-oxazolidine

InChI

InChI=1S/C7H15NO/c1-3-6-5-9-7(4-2)8-6/h6-8H,3-5H2,1-2H3

InChI Key

RTLHUFHJXMRWPG-UHFFFAOYSA-N

Canonical SMILES

CCC1COC(N1)CC

Origin of Product

United States

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